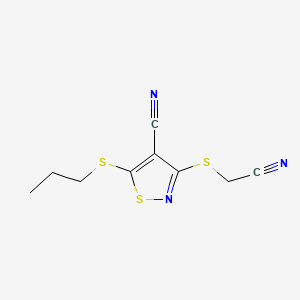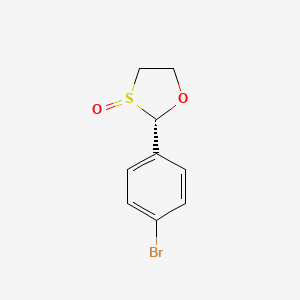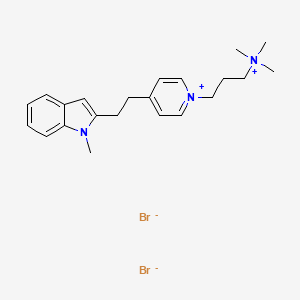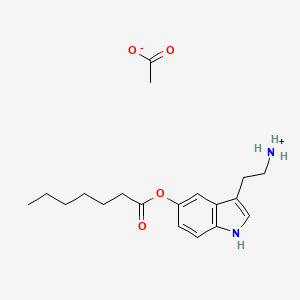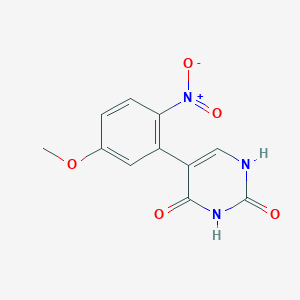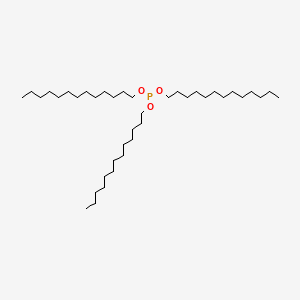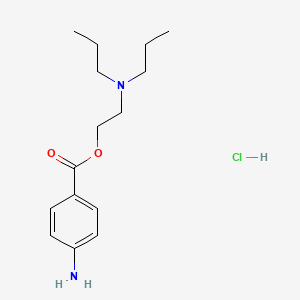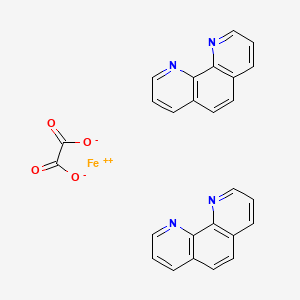
N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide): is an organic compound with the molecular formula C20H40N2O2. It is a derivative of hexanediamine and 2-ethylhexanoic acid, forming a bis-amide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) typically involves the reaction of hexane-1,6-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+2×2-ethylhexanoyl chloride→N,N’-Hexane-1,6-diylbis(2-ethylhexanamide)+2×HCl
Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Hydrolysis: Hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted amide derivatives.
Aplicaciones Científicas De Investigación
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): A similar bis-amide compound with hydroxyl groups instead of ethylhexyl groups.
N,N’-Hexane-1,6-diylbis(2-ethylhexanoic acid): A related compound with carboxylic acid groups instead of amide groups.
Uniqueness: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct physical and chemical properties. Its bis-amide linkage and the presence of ethylhexyl groups contribute to its stability, solubility, and reactivity, making it suitable for various applications.
Propiedades
Número CAS |
13222-16-7 |
|---|---|
Fórmula molecular |
C22H44N2O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-ethyl-N-[6-(2-ethylhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C22H44N2O2/c1-5-9-15-19(7-3)21(25)23-17-13-11-12-14-18-24-22(26)20(8-4)16-10-6-2/h19-20H,5-18H2,1-4H3,(H,23,25)(H,24,26) |
Clave InChI |
XZVMGPSLFYINSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)NCCCCCCNC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
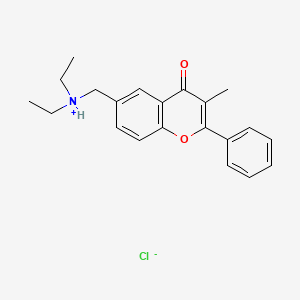
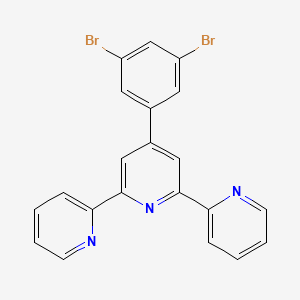
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
